4-Nitronicotinic acid N-oxide

Nucleophilic Substitution Halogenation Synthetic Intermediate

Substituting 4-nitronicotinic acid or nicotinic acid N-oxide in halogenation protocols leads to failed syntheses-only the dual nitro/N-oxide activation of 4-nitronicotinic acid N-oxide (CAS 1078-05-3) enables direct POCl₃/POBr₃ conversion to 4-chloro/bromonicotinic acids. This compound is the validated precursor for palladium-catalyzed cross-coupling building blocks. • Direct precursor to 4-chloronicotinic acid and 4-bromonicotinic acid via phosphorus oxyhalides • Orthogonal 3-carboxylic acid tolerates esterification/amidation while preserving the activated 4-nitro group for subsequent nucleophilic displacement • Standard research purity 97%, m.p. 170-172 °C, XLogP -0.8; available in 1 g and 5 g packs

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 1078-05-3
Cat. No. B086970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitronicotinic acid N-oxide
CAS1078-05-3
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1[N+](=O)[O-])C(=O)O)[O-]
InChIInChI=1S/C6H4N2O5/c9-6(10)4-3-7(11)2-1-5(4)8(12)13/h1-3H,(H,9,10)
InChIKeyOYLXIYDCLHUDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Specifications for 4-Nitronicotinic Acid N-Oxide (CAS 1078-05-3) – Technical Baseline for Research Supply


4-Nitronicotinic acid N-oxide (CAS 1078-05-3) is a substituted pyridine N-oxide derivative bearing a 3-carboxy group and a 4-nitro substituent [1]. The compound is commercially available at a standard research purity of 97% , with a reported melting point of 170-172 °C and a calculated XLogP3-AA of -0.8 [1], indicating moderate hydrophilicity. Its molecular formula is C₆H₄N₂O₅ with a molecular weight of 184.11 g/mol [1]. As a nitronicotinic acid N-oxide, it serves as a critical intermediate in the synthesis of halogenated nicotinic acid derivatives and functionalized pyridine scaffolds [2].

Procurement Alert: Why In-Class Analogs Cannot Substitute 4-Nitronicotinic Acid N-Oxide in Key Reactions


Generic substitution with simpler analogs such as 4-nitronicotinic acid (CAS 100367-58-6) or nicotinic acid N-oxide (CAS 2398-81-4) fails because the target compound uniquely combines both a nitro group and an N-oxide moiety on the pyridine ring . This dual activation pattern is essential for the nucleophilic substitution reactions that yield 4-halogenated nicotinic acids [1]. While nicotinic acid N-oxide lacks the nitro group required for activation toward nucleophilic attack, 4-nitronicotinic acid lacks the N-oxide oxygen that facilitates specific deoxygenative halogenation pathways [2]. Procurement of the correct derivative is therefore non-negotiable for successful execution of established synthetic protocols.

Quantitative Differentiation Guide: 4-Nitronicotinic Acid N-Oxide (CAS 1078-05-3) Versus Comparator Analogs


Evidence Item 1: Nucleophilic Substitution Reactivity – 4-Nitronicotinic Acid N-Oxide as a Halogenation Precursor

Treatment of 4-nitronicotinic acid N-oxide with phosphorus oxychloride yields 4-chloronicotinic acid, whereas the same reaction with phosphorus oxybromide yields 4-bromonicotinic acid [1]. In contrast, nicotinic acid N-oxide (CAS 2398-81-4) lacks the 4-nitro group and does not undergo analogous nucleophilic substitution under these conditions, and 4-nitronicotinic acid (CAS 100367-58-6) lacks the N-oxide oxygen required for this specific deoxygenative halogenation pathway [2]. This establishes a unique synthetic utility that is not shared by mono-functionalized analogs.

Nucleophilic Substitution Halogenation Synthetic Intermediate Pyridine N-Oxide

Evidence Item 2: Physicochemical Differentiation – Lipophilicity (XLogP3) Versus Analogous N-Oxides

4-Nitronicotinic acid N-oxide has a calculated XLogP3-AA value of -0.8 [1]. In contrast, the parent compound nicotinic acid N-oxide (CAS 2398-81-4) has a predicted XLogP3 of -0.2 (estimated via PubChem) and 4-nitronicotinic acid (CAS 100367-58-6) has an XLogP3 of 0.5 [2]. The introduction of the N-oxide and nitro group lowers the lipophilicity relative to the non-oxidized nitro acid, which can significantly alter solubility and permeability in biological assays or chromatography.

Lipophilicity XLogP Physicochemical Properties Drug Design

Evidence Item 3: Melting Point Differentiation – Solid-State Property Versus Non-Oxidized Analog

The experimentally determined melting point of 4-nitronicotinic acid N-oxide is 170–172 °C . In comparison, 4-nitronicotinic acid (CAS 100367-58-6) has a reported melting point of approximately 156–158 °C . The N-oxide functional group raises the melting point by ~14 °C, indicating stronger intermolecular interactions in the solid state, likely due to dipolar N-oxide contributions to crystal packing. This difference can impact storage requirements and the choice of recrystallization solvents.

Melting Point Thermal Stability Crystal Engineering Compound Handling

Evidence Item 4: Synthetic Utility – Functional Group Manipulation via Esterification

4-Nitronicotinic acid 1-oxide (2a) was successfully converted to the corresponding methyl ester (2b) and amide (2c) in good yields using diazomethane and active ester methodology with 1-hydroxybenzotriazole, respectively [1]. This demonstrates that the carboxylic acid functionality remains fully accessible for standard derivatization without interference from the N-oxide group. Such conversions are essential for building molecular diversity and for protecting the acid during subsequent reaction steps.

Esterification Amide Synthesis Synthetic Intermediate Protecting Group

Procurement-Driven Applications: Where 4-Nitronicotinic Acid N-Oxide Delivers Verifiable Advantage


Application Scenario 1: Synthesis of 4-Halogenated Nicotinic Acid Derivatives

4-Nitronicotinic acid N-oxide serves as a direct precursor to 4-chloronicotinic acid and 4-bromonicotinic acid via reaction with phosphorus oxyhalides [1]. These 4-halogenated products are valuable intermediates in medicinal chemistry for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations. Procurement of this specific N-oxide is essential, as alternative routes using 4-nitronicotinic acid or nicotinic acid N-oxide do not yield the 4-halogenated nicotinic acids under comparable conditions [2].

Application Scenario 2: Preparation of 4-Substituted Nicotinic Acid Derivatives via Nucleophilic Displacement

The 4-nitro group in 4-nitronicotinic acid 1-oxide can be displaced by various nucleophiles, as demonstrated by the conversion of the corresponding anilide to 4-hydroxy, 4-chloro, 4-methoxy, 4-ethoxy, and 4-dimethylamino derivatives [1]. This nucleophilic substitution pathway offers a versatile strategy for accessing diverse 4-substituted nicotinic acid scaffolds that are otherwise challenging to prepare. Researchers requiring these specific substitution patterns should prioritize this compound over simpler analogs that cannot undergo this transformation.

Application Scenario 3: Physicochemical Property Studies in Drug Discovery

The distinct XLogP value (-0.8) and melting point (170–172 °C) of 4-nitronicotinic acid N-oxide [1] make it a useful reference compound for structure-property relationship (SPR) studies focused on pyridine N-oxide derivatives. Its enhanced hydrophilicity relative to 4-nitronicotinic acid (XLogP 0.5) provides a quantifiable baseline for evaluating the impact of N-oxidation on solubility and permeability in lead optimization campaigns.

Application Scenario 4: Functionalized Pyridine Building Blocks for Medicinal Chemistry

The carboxylic acid group of 4-nitronicotinic acid N-oxide can be reliably esterified or converted to amides without affecting the N-oxide or nitro groups [1]. This allows chemists to generate libraries of pyridine-based compounds with diverse substitution patterns at the 3-position while maintaining the activated 4-nitro group for subsequent nucleophilic substitution or reduction. This orthogonal functional group compatibility is a key advantage for parallel synthesis and medicinal chemistry programs requiring functionalized pyridine cores.

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